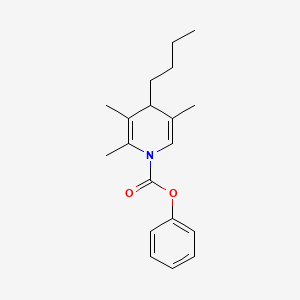
Phenyl 4-butyl-2,3,5-trimethylpyridine-1(4H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl 4-butyl-2,3,5-trimethylpyridine-1(4H)-carboxylate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by a phenyl group attached to a pyridine ring, which is further substituted with butyl and trimethyl groups. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-butyl-2,3,5-trimethylpyridine-1(4H)-carboxylate typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where a phenyl group is introduced to the pyridine ring. This is followed by alkylation to introduce the butyl group and methylation to add the trimethyl groups. The final step involves esterification to form the carboxylate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as Lewis acids (e.g., aluminum chloride) are often used to facilitate the Friedel-Crafts acylation, while phase-transfer catalysts can be employed in the alkylation and methylation steps.
化学反应分析
Types of Reactions
Phenyl 4-butyl-2,3,5-trimethylpyridine-1(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under controlled conditions.
Major Products
Oxidation: Formation of phenyl 4-butyl-2,3,5-trimethylpyridine-1(4H)-carboxylic acid.
Reduction: Formation of phenyl 4-butyl-2,3,5-trimethylpyridine-1(4H)-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Phenyl 4-butyl-2,3,5-trimethylpyridine-1(4H)-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Phenyl 4-butyl-2,3,5-trimethylpyridine-1(4H)-carboxylate involves its interaction with specific molecular targets. The phenyl and pyridine rings can interact with enzymes or receptors, modulating their activity. The compound may also affect cellular pathways by altering the expression of certain genes or proteins.
相似化合物的比较
Phenyl 4-butyl-2,3,5-trimethylpyridine-1(4H)-carboxylate can be compared with other pyridine derivatives such as:
Phenyl 4-butylpyridine-1(4H)-carboxylate: Lacks the trimethyl groups, resulting in different chemical properties.
Phenyl 2,3,5-trimethylpyridine-1(4H)-carboxylate: Lacks the butyl group, affecting its reactivity and applications.
Phenyl 4-butyl-2,3,5-trimethylpyridine: Lacks the carboxylate ester group, leading to different biological activity.
The unique combination of substituents in this compound imparts distinct chemical and physical properties, making it valuable for specific applications.
属性
CAS 编号 |
651053-72-4 |
|---|---|
分子式 |
C19H25NO2 |
分子量 |
299.4 g/mol |
IUPAC 名称 |
phenyl 4-butyl-2,3,5-trimethyl-4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C19H25NO2/c1-5-6-12-18-14(2)13-20(16(4)15(18)3)19(21)22-17-10-8-7-9-11-17/h7-11,13,18H,5-6,12H2,1-4H3 |
InChI 键 |
KKXBATXMSPCIFX-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1C(=CN(C(=C1C)C)C(=O)OC2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


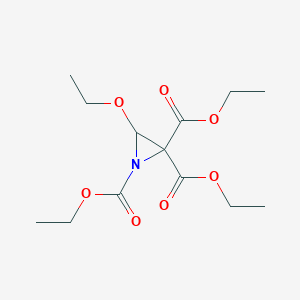
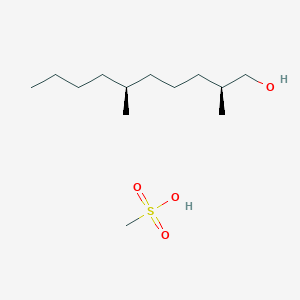

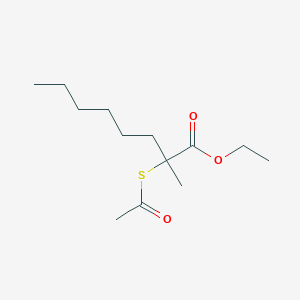
![N-{5-[(4-Bromophenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12610060.png)
![1H-Pyrazole-4-carboxamide, 3-(1,7-dihydroimidazo[4,5-f]indazol-6-yl)-5-methyl-N-4-piperidinyl-](/img/structure/B12610066.png)
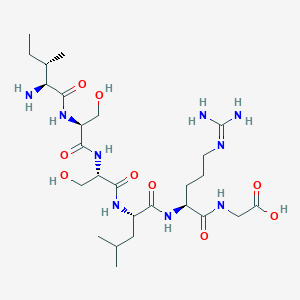
![2-{2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetamide](/img/structure/B12610072.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxybenzamide](/img/structure/B12610073.png)
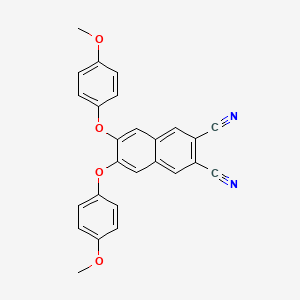
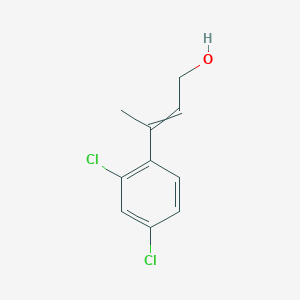
![[4-(Butoxymethyl)-2,6-dimethylphenoxy]acetyl chloride](/img/structure/B12610084.png)
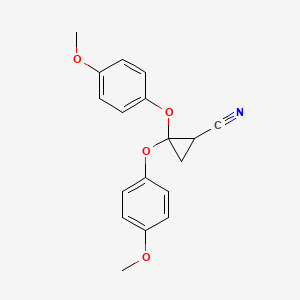
![1-Methoxy-4-{[(non-2-en-3-yl)oxy]methyl}benzene](/img/structure/B12610098.png)
